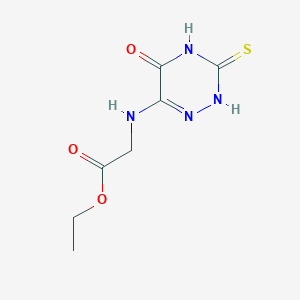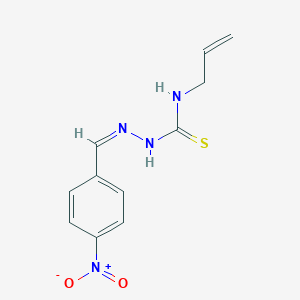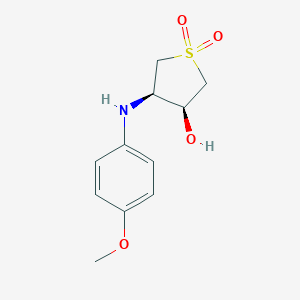
Cambridge id 6154159
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge id 6154159, also known as CID 6154159, is a synthetic compound that has been extensively studied in scientific research. It belongs to the class of small molecules known as agonists, which activate specific receptors in the body.
Wirkmechanismus
Cambridge id 6154159 acts as an agonist for a specific receptor in the body. Upon binding to the receptor, it activates a signaling pathway that leads to various biological effects. The exact mechanism of action is still being studied, but it is believed to involve the modulation of gene expression and protein synthesis.
Biochemical and Physiological Effects:
Cambridge id 6154159 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and enhance mitochondrial function. It has also been shown to improve insulin sensitivity, reduce blood glucose levels, and lower blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cambridge id 6154159 in lab experiments is its high purity and yield. This makes it suitable for a wide range of experiments and ensures reproducibility of results. However, one of the limitations is that it can be expensive to synthesize, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Cambridge id 6154159. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of obesity and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action and to optimize its therapeutic potential.
Conclusion:
In conclusion, Cambridge id 6154159 is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. It has a wide range of biological activities and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. While there are advantages and limitations to its use in lab experiments, it remains an important tool for scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
Cambridge id 6154159 can be synthesized using a multistep chemical process. The starting material for the synthesis is commercially available and can be easily obtained. The final product is obtained in high yield and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
Cambridge id 6154159 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.
Eigenschaften
Produktname |
Cambridge id 6154159 |
|---|---|
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
2,6-dimethyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H20N2O/c1-11-5-6-15-13(9-11)16(19)14(12(2)17-15)10-18-7-3-4-8-18/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
BGEZXJYWYOMTJB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCC3)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255887.png)
![Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255891.png)

![8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255902.png)
![Methyl 4-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B255906.png)
![3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B255910.png)
![2-phenyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B255913.png)

![4-[(2',4'-Dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B255916.png)




